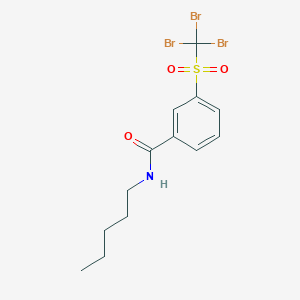
N-Pentyl-3-(tribromomethanesulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl-3-(tribromomethanesulfonyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the benzamide, and a tribromomethanesulfonyl group attached to the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-3-(tribromomethanesulfonyl)benzamide typically involves the reaction of 3-(tribromomethanesulfonyl)benzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through a series of purification steps, including filtration, washing, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl-3-(tribromomethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tribromomethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Applications De Recherche Scientifique
N-Pentyl-3-(tribromomethanesulfonyl)benzamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-Pentyl-3-(tribromomethanesulfonyl)benzamide involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The pentyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
N-Pentyl-3-(tribromomethanesulfonyl)benzamide can be compared with other benzamide derivatives, such as:
N-Phenylbenzamide: Lacks the tribromomethanesulfonyl group, resulting in different chemical reactivity and biological activity.
N-Methyl-3-(tribromomethanesulfonyl)benzamide: Similar structure but with a methyl group instead of a pentyl group, affecting its lipophilicity and interaction with biological targets.
N-Ethyl-3-(tribromomethanesulfonyl)benzamide: Contains an ethyl group, leading to differences in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
322475-30-9 |
|---|---|
Formule moléculaire |
C13H16Br3NO3S |
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
N-pentyl-3-(tribromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C13H16Br3NO3S/c1-2-3-4-8-17-12(18)10-6-5-7-11(9-10)21(19,20)13(14,15)16/h5-7,9H,2-4,8H2,1H3,(H,17,18) |
Clé InChI |
KZPHMOAWSNLJPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
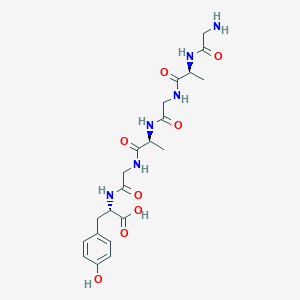
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

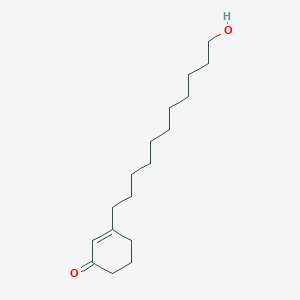
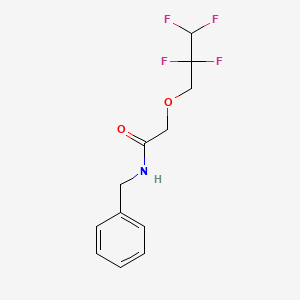

![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
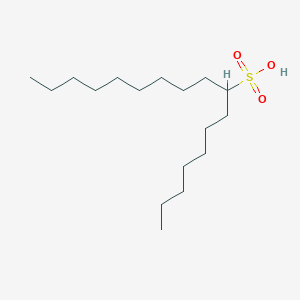
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)

